ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE
Overview
Description
ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with chloroacetic acid to form 4-tert-butylphenoxyacetic acid. This intermediate is then converted to its ethyl ester, ethyl 4-tert-butylphenoxyacetate, through esterification.
The next step involves the formation of the pyrazole ring. This is achieved by reacting ethyl 4-tert-butylphenoxyacetate with hydrazine and acetylacetone under acidic conditions to form the pyrazole derivative. The final step is the amidation reaction, where the pyrazole derivative is reacted with 2-(4-tert-butylphenoxy)acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
ETHYL 2-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with similar compounds such as:
Ethyl (4-tert-butylphenoxy)acetate: This compound shares a similar structure but lacks the pyrazole ring and amide group.
2-(4-tert-butylphenoxy)ethyl carbamate: This compound has a similar phenoxy group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-7-27-19(26)12-24-15(3)20(14(2)23-24)22-18(25)13-28-17-10-8-16(9-11-17)21(4,5)6/h8-11H,7,12-13H2,1-6H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOAGVZXJQKDJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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